molecular formula C14H15BrN2O2 B4520085 5-(4-bromophenyl)-N-(sec-butyl)-3-isoxazolecarboxamide

5-(4-bromophenyl)-N-(sec-butyl)-3-isoxazolecarboxamide

Cat. No.: B4520085
M. Wt: 323.18 g/mol
InChI Key: NFEUAZUWJRABTR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(sec-butyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.03169 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves complex chemical processes aiming to create molecules with potential biological or pharmacological applications. For instance, novel synthesis techniques for creating derivatives with specific substituents have been developed to enhance their activity and specificity. This includes the development of multicomponent transformations and modifications to introduce specific functional groups, aiming at improving the compounds' properties for further biological evaluation (Bobko et al., 2012; Ryzhkova et al., 2020).

Electrochromic Properties

Research into the electrochromic properties of polymers with pendent carbazole groups highlights the potential of these materials in various applications, such as smart windows and displays. These compounds exhibit significant changes in color upon electrochemical oxidation, indicating their utility in electronic and photonic devices (Hsiao et al., 2013).

Antipathogenic Activity

Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, showing potential against bacterial cells, especially in preventing biofilm formation. This suggests the possibility of using these compounds as novel antimicrobial agents with specific applications in treating infections resistant to conventional treatments (Limban et al., 2011).

Catalytic and Photophysical Properties

The synthesis of cyclopalladated complexes of certain benzoic acid thioamides has shown that these complexes possess high catalytic activity and luminescence. Such properties make them suitable for applications in catalysis and as potential materials in photophysical studies (Kozlov et al., 2008).

Herbicidal Activity

The development of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrates significant herbicidal activity against various weeds. This opens avenues for the creation of more effective and environmentally friendly herbicides for agricultural applications (Hamper et al., 1995).

Properties

IUPAC Name

5-(4-bromophenyl)-N-butan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-3-9(2)16-14(18)12-8-13(19-17-12)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEUAZUWJRABTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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